
5-Ethyl-1-((4-methylbenzyloxy)methyl)-6-(phenylthio)-2-thiouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1-((4-methylbenzyloxy)methyl)-6-(phenylthio)-2-thiouracil is a synthetic organic compound that belongs to the class of thiouracils. Thiouracils are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-((4-methylbenzyloxy)methyl)-6-(phenylthio)-2-thiouracil typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Alkylation: Introduction of the ethyl group at the 5-position of the uracil ring.
Benzylation: Attachment of the 4-methylbenzyloxy group at the 1-position.
Thioether Formation: Introduction of the phenylthio group at the 6-position.
Thiolation: Conversion of the uracil to thiouracil by introducing a sulfur atom at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-1-((4-methylbenzyloxy)methyl)-6-(phenylthio)-2-thiouracil can undergo various chemical reactions, including:
Oxidation: Conversion of the thiol groups to sulfoxides or sulfones.
Reduction: Reduction of the thiouracil ring to dihydrothiouracil.
Substitution: Nucleophilic substitution reactions at the benzyl or phenylthio groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiouracil derivatives.
Substitution: Formation of substituted benzyl or phenylthio derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1-((4-methylbenzyloxy)methyl)-6-(phenylthio)-2-thiouracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Ethyl-1-((4-methylbenzyloxy)methyl)-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. It may act by:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Signal Transduction: Modulating signaling pathways involved in cell growth and differentiation.
Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-2-thiouracil: Lacks the benzyl and phenylthio groups.
1-Benzyl-6-phenylthio-2-thiouracil: Lacks the ethyl group.
4-Methylbenzyloxy-2-thiouracil: Lacks the ethyl and phenylthio groups.
Uniqueness
5-Ethyl-1-((4-methylbenzyloxy)methyl)-6-(phenylthio)-2-thiouracil is unique due to the combination of its substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
136160-28-6 |
|---|---|
Molekularformel |
C21H22N2O2S2 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
5-ethyl-1-[(4-methylphenyl)methoxymethyl]-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C21H22N2O2S2/c1-3-18-19(24)22-21(26)23(20(18)27-17-7-5-4-6-8-17)14-25-13-16-11-9-15(2)10-12-16/h4-12H,3,13-14H2,1-2H3,(H,22,24,26) |
InChI-Schlüssel |
KOMKSTDMBHWMEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(C(=S)NC1=O)COCC2=CC=C(C=C2)C)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


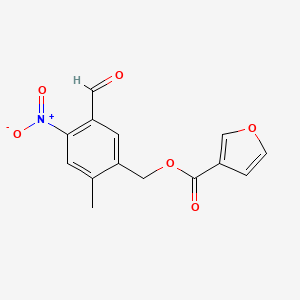
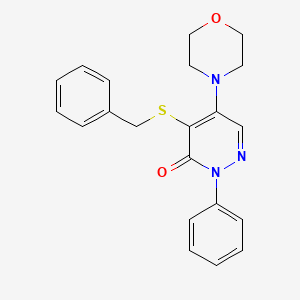

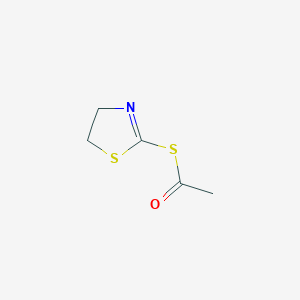
![4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one](/img/structure/B12909599.png)
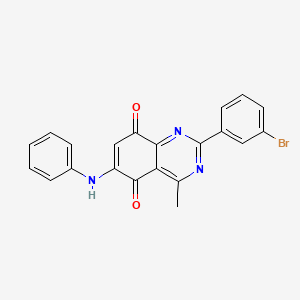

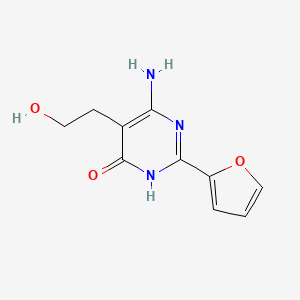
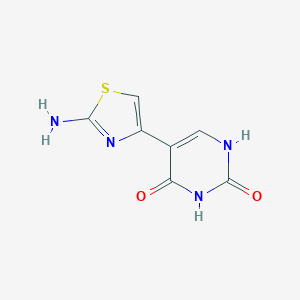
![1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12909632.png)


![3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile](/img/structure/B12909647.png)

